molecular formula C17H17ClN2O2 B349937 2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide CAS No. 1060314-22-8

2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide

Cat. No. B349937
CAS RN: 1060314-22-8
M. Wt: 316.8g/mol
InChI Key: IQSXNLXJMILVRQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide, also known as PEA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized as part of studies aiming to explore its structure and potential biological activities. For example, research on synthesizing related compounds like "N-(2,3-Dichloro­phen­yl)benzamide" and "2-Chloro-N-(2,4-dimethylphenyl)acetamide" has provided insights into the molecular conformation and supramolecular assembly of such chemicals, which could inform the synthesis and application of "2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide" (Gowda et al., 2007) (Gowda et al., 2007).

Potential Biological Activities

  • Some studies have explored the biological activities of related compounds, hinting at potential areas of application for "2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide". For instance, derivatives of similar structures have been investigated for their antimicrobial properties and interactions with various biological targets, suggesting that this compound could also possess interesting biological activities that warrant further exploration (Patel & Shaikh, 2011).

Chemical Interactions and Mechanisms

  • The interactions and mechanisms of related compounds have been studied, providing a foundation for understanding how "2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide" might interact with biological systems or be involved in chemical reactions. For example, research on "Halogenated C,N-diarylacetamides" has detailed the molecular conformations and supramolecular assembly, which are crucial for predicting the reactivity and interactions of such compounds (Nayak et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound 2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined once the targets and mode of action are identified and the compound’s influence on biochemical pathways is understood.

properties

IUPAC Name

2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-19-16(21)10-13-4-8-15(9-5-13)20-17(22)11-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSXNLXJMILVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide

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